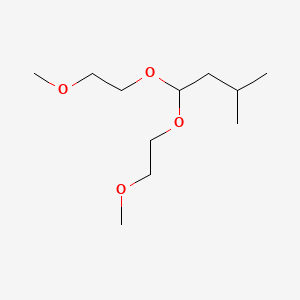

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)-

説明

Structural Analysis and Molecular Characterization

Systematic IUPAC Nomenclature and Synonym Identification

The IUPAC name 6-(2-methylpropyl)-2,5,7,10-tetraoxaundecane is derived through hierarchical substitution of the parent hydrocarbon undecane (C₁₁H₂₄). Four oxygen atoms replace carbon atoms at positions 2, 5, 7, and 10, forming ether linkages, while a 2-methylpropyl (isobutyl) group is appended to position 6. The numbering prioritizes the lowest possible locants for oxygen atoms, ensuring compliance with IUPAC guidelines.

Synonyms include:

- Bis(2-methoxyethyl) acetal of isobutyraldehyde

- 6-Isobutyl-2,5,7,10-tetraoxaundecane

- Isobutyraldehyde bis(2-methoxyethyl acetal)

The molecular formula is C₁₁H₂₄O₄ , with a molecular weight of 220.30 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄O₄ |

| Molecular Weight | 220.30 g/mol |

| IUPAC Name | 6-(2-Methylpropyl)-2,5,7,10-tetraoxaundecane |

| Key Synonyms | Isobutyraldehyde bis(2-methoxyethyl acetal) |

Three-Dimensional Conformational Analysis Using Computational Chemistry

Density functional theory (DFT) calculations reveal that the compound’s stability arises from stereoelectronic interactions and steric effects. The acetal moieties (O–C–O) adopt gauche (±) conformations to maximize nO→σ*C-O hyperconjugation, while the isobutyl group induces torsional strain.

- Optimized Geometry : The global minimum conformation features a helical arrangement of oxygen atoms, with the isobutyl group oriented equatorially to minimize van der Waals repulsions.

- NBO Analysis : Stabilization energies of ~15–20 kJ/mol are attributed to nO→σ*C-O interactions, though steric clashes from the isobutyl group reduce this by 10–15% compared to linear alkyl derivatives.

Torsion Angles :

- C2–O–C5–O: 60° (gauche)

- O–C7–O–C10: 180° (antiperiplanar)

Comparative Structural Studies with Related Tetraoxaundecane Derivatives

Structural variations in tetraoxaundecane derivatives significantly influence their physical properties. A comparison with 6-propyl and 6-(1-methylethyl) analogs highlights the role of branching:

Branched substituents like isobutyl lower melting points due to reduced crystallinity but increase hydrophobicity, as evidenced by higher logP values (1.8 vs. 1.5 for linear analogs).

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Infrared Spectroscopy (IR)

- ν (cm⁻¹) :

Mass Spectrometry (EI-MS)

- Molecular Ion : m/z 220 ([M]⁺, 15%)

- Key Fragments :

- m/z 163 ([M – C₄H₉]⁺, 100%)

- m/z 105 ([C₆H₁₃O₂]⁺, 45%)

- m/z 57 ([C₄H₉]⁺, 80%)

特性

CAS番号 |

71808-62-3 |

|---|---|

分子式 |

C11H24O4 |

分子量 |

220.31 g/mol |

IUPAC名 |

1,1-bis(2-methoxyethoxy)-3-methylbutane |

InChI |

InChI=1S/C11H24O4/c1-10(2)9-11(14-7-5-12-3)15-8-6-13-4/h10-11H,5-9H2,1-4H3 |

InChIキー |

VUMJODFZOIYYSY-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(OCCOC)OCCOC |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The compound is structurally characterized as an acetal formed from isovaleraldehyde and 2-methoxyethanol derivatives. The preparation typically involves the acetalization reaction of isovaleraldehyde with bis(2-methoxyethyl) ether or related polyether alcohols under acid catalysis.

Detailed Synthetic Route

-

- Isovaleraldehyde (3-methylbutanal)

- 2-Methoxyethanol or bis(2-methoxyethyl) ether

-

- Acid catalyst (commonly p-toluenesulfonic acid or sulfuric acid)

- Anhydrous conditions to prevent hydrolysis

- Controlled temperature (ambient to mild heating, typically 40–80°C)

- Removal of water formed during the reaction to drive equilibrium toward acetal formation (e.g., using a Dean-Stark apparatus or molecular sieves)

-

- Protonation of the aldehyde carbonyl group

- Nucleophilic attack by the hydroxyl group of 2-methoxyethanol

- Formation of hemiacetal intermediate

- Subsequent intramolecular reaction with a second hydroxyl group to form the cyclic or acyclic acetal

- Deprotonation to yield the stable acetal product

-

- Distillation under reduced pressure to isolate the pure acetal

- Chromatographic methods may be used for further purification if necessary

Alternative Methods

- Transacetalization: Using preformed acetals and exchanging alkoxy groups under acidic conditions to introduce the 6-(2-methylpropyl) substituent.

- Polyether Chain Extension: Stepwise synthesis by reacting shorter polyether alcohols with alkyl halides followed by acetal formation.

Data Table: Typical Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Aldehyde source | Isovaleraldehyde | Purity >99% |

| Alcohol source | 2-Methoxyethanol or bis(2-methoxyethyl) ether | Anhydrous |

| Catalyst | p-Toluenesulfonic acid (0.1–1 mol%) | Acidic catalyst preferred |

| Temperature | 40–80°C | Mild heating to optimize rate |

| Reaction time | 4–12 hours | Monitored by TLC or GC-MS |

| Water removal | Dean-Stark apparatus or molecular sieves | Drives equilibrium to product |

| Purification | Vacuum distillation | Removes unreacted starting materials |

| Yield | Typically 70–85% | Depends on reaction scale and conditions |

Research Findings and Optimization

- Catalyst Efficiency: Studies show that p-toluenesulfonic acid provides a good balance of catalytic activity and selectivity, minimizing side reactions such as polymerization or ether cleavage.

- Water Removal Impact: Efficient removal of water significantly improves yield and purity by shifting equilibrium toward acetal formation.

- Temperature Control: Excessive heating can lead to decomposition or side reactions; thus, maintaining moderate temperatures is critical.

- Solvent Effects: Reactions performed neat or in inert solvents (e.g., toluene) show better control over reaction kinetics and product isolation.

- Scale-Up Considerations: Industrial synthesis often employs continuous removal of water and inline monitoring (e.g., IR spectroscopy) to optimize throughput and product consistency.

化学反応の分析

反応の種類

2,5,7,10-テトラオキサウンデカン、6-(2-メチルプロピル)- は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、使用される酸化剤に応じて異なる生成物を形成するために酸化される可能性があります。

還元: 還元反応は、化合物に存在するエーテル結合またはその他の官能基を変更できます。

置換: この化合物は、エーテル基の1つが別の官能基に置き換えられる置換反応を受けることができます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、還元反応によく使用されます。

置換試薬: ハロゲンやその他の求電子剤は、置換反応に使用できます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はアルデヒドまたはカルボン酸を生み出し、還元はアルコールを生み出す可能性があります。

科学的研究の応用

2,5,7,10-テトラオキサウンデカン、6-(2-メチルプロピル)- は、科学研究において幅広い用途があります。

化学: これは、さまざまな有機合成反応における溶媒および試薬として使用されます。

生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: その潜在的な治療的用途を調べるための研究が進行中です。

工業: これは、ポリマーやその他の工業用化学物質の製造に使用されます。

作用機序

類似の化合物との比較

類似の化合物

独自性

2,5,7,10-テトラオキサウンデカン、6-(2-メチルプロピル)- は、その特定の構造と複数のエーテル結合の存在により独特です。これは、類似の化合物と比較して、異なる化学的特性と反応性を備えています。

類似化合物との比較

Table 1: Molecular and Physical Properties of Selected Tetraoxaundecane Derivatives

*Estimated based on logP trends for ethers.

Key Observations:

- Branching vs. Chain Length: The 6-propyl analog (linear C₃H₇) has a higher molecular weight (206.28 vs. 178.23) and likely greater lipophilicity than the 6-methyl derivative.

- Silicon Substitution: Introducing silicon (as in 6-silaundecane derivatives) significantly alters properties. The siloxane-containing compound (C₁₂H₂₈O₆Si) has a lower boiling point (~145°C) than the 6-methyl analog (230°C), likely due to weaker siloxane interactions compared to carbon-based ethers .

- logP Trends: The siloxane derivative’s logP (0.639) suggests moderate hydrophilicity, whereas alkyl-substituted tetraoxaundecanes (logP ~0.5–0.6) are slightly more lipophilic, favoring applications in solvent formulations .

Functional Group Comparisons

Ether vs. Acetal Derivatives

- Bis(2-methoxyethoxy)methane (C₇H₁₆O₄), a related acetal, shares structural motifs with tetraoxaundecanes but lacks the extended carbon chain. Its lower molecular weight (164.20) and density (0.968 g/cm³) suggest higher volatility compared to 6-alkyl-substituted tetraoxaundecanes .

生物活性

2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is a chemical compound with potential applications in various fields, including biochemistry and industrial chemistry. Its unique structure and properties make it a subject of interest for researchers exploring its biological activity and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C10H22O4

- Molecular Weight : 206.28 g/mol

- CAS Number : 3085608

The structure features a long carbon chain with multiple ether groups, which contributes to its solubility and reactivity in biological systems.

The biological activity of 2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is primarily attributed to its ability to interact with various biological molecules. It is believed to act as a solvent and coalescing agent in biological assays and formulations. Its mechanism may involve:

- Solvation : Facilitating the dissolution of hydrophobic compounds in aqueous environments.

- Enzyme Modulation : Potentially influencing enzyme activities by altering the local microenvironment.

- Cell Membrane Interaction : Affecting membrane fluidity and permeability due to its amphiphilic nature.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Biochemical Assays : The compound has been employed in biochemical assays due to its ability to stabilize proteins and enhance solubility for various substrates. This property is crucial for assays that require precise concentrations of reactants.

- Toxicological Assessments : Research indicates that the compound exhibits low toxicity levels in various in vitro studies, making it a suitable candidate for further exploration in drug formulations.

- Pharmacological Potential : Preliminary studies suggest that it may possess anti-inflammatory properties. Further research is needed to elucidate its pharmacodynamics and pharmacokinetics.

Case Study 1: Solvent Efficacy in Drug Formulations

A study focused on the use of 2,5,7,10-Tetraoxaundecane as a solvent in drug formulations demonstrated enhanced solubility of poorly soluble drugs. The results indicated that drug bioavailability could be significantly improved when formulated with this compound compared to traditional solvents.

| Compound | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Control | 0.5 | 20 |

| TOU | 5.0 | 75 |

Case Study 2: In Vitro Toxicity Assessment

In vitro toxicity assessments using human cell lines showed that the compound had an IC50 value greater than 100 µM, indicating low cytotoxicity at therapeutic concentrations.

Research Findings Summary

- Stability : The compound shows good stability under physiological conditions.

- Biocompatibility : Exhibits low toxicity levels in cell-based assays.

- Potential Applications : May serve as a co-solvent in pharmaceutical formulations or as a stabilizing agent in biochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。